3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two methyl groups, a trifluoromethyl group, and an aldehyde functional group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with trifluoroacetaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with a bromine atom instead of an aldehyde group.
5-Methyl-4-(trifluoromethyl)-1H-pyrazole: Lacks the aldehyde group and has a different substitution pattern.
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde: Similar structure but without the trifluoromethyl group.
Uniqueness
3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its trifluoromethyl and aldehyde functional groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2763759-97-1 |
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Molecular Formula |
C7H7F3N2O |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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